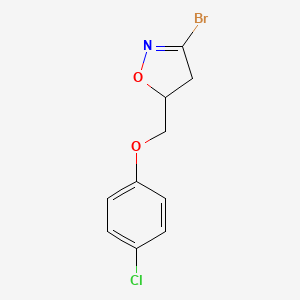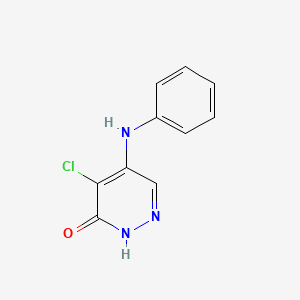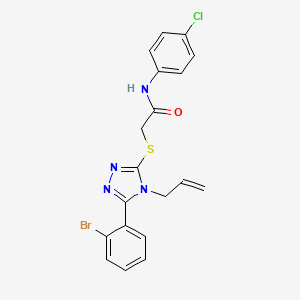![molecular formula C14H10FN5O4 B11783117 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)
5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a nitro group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves several steps. One common method includes the condensation of 2-fluoro-4-nitroaniline with 8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrido[2,3-d]pyrimidines, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Studied for its kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its antimicrobial and anti-inflammatory effects
Compared to these compounds, 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione stands out due to its unique combination of a fluorinated phenyl group and a nitro group, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C14H10FN5O4 |
|---|---|
Molekulargewicht |
331.26 g/mol |
IUPAC-Name |
5-(2-fluoro-4-nitroanilino)-8-methyl-3H-pyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H10FN5O4/c1-19-11(21)5-10(12-13(19)16-6-17-14(12)22)18-9-3-2-7(20(23)24)4-8(9)15/h2-6,18H,1H3,(H,16,17,22) |
InChI-Schlüssel |
VGPSMQWTCZJAPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(C2=C1N=CNC2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)


![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)


![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)







